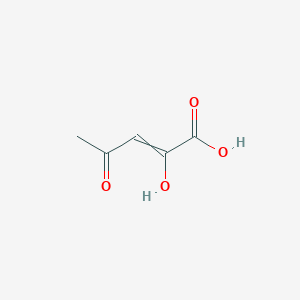
2-Hydroxy-4-oxopent-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-oxopent-2-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H6O4 and its molecular weight is 130.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
1. Building Block in Synthesis
2-Hydroxy-4-oxopent-2-enoic acid serves as a versatile building block in organic chemistry. It can be utilized to synthesize more complex molecules through various reactions, such as:
- Esterification : Reacting with alcohols to form esters.
- Aldol Condensation : Participating in reactions to form β-hydroxy ketones.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Esterification | Formation of esters with alcohols | Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate |
| Aldol Condensation | Combination with aldehydes or ketones | β-Hydroxy ketones |
Biological Research Applications
1. Metabolic Pathways
Research indicates that this compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It plays a role in the bacterial degradation of phenylpropionic acids, indicating its importance in environmental microbiology.
2. Enzyme Modulation
The compound exhibits interactions with various enzymes, suggesting potential applications in drug development. Its ability to modulate enzyme activity could lead to new therapeutic targets for diseases involving metabolic dysregulation.
Case Study: Enzyme Interaction
A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results showed that the compound could act as an inhibitor or activator, highlighting its potential as a lead compound for drug design.
Environmental Applications
Given its role in microbial metabolism, this compound may also find applications in bioremediation processes. Its ability to facilitate the breakdown of pollutants makes it a candidate for environmental cleanup strategies.
Propiedades
Número CAS |
160428-94-4 |
|---|---|
Fórmula molecular |
C5H6O4 |
Peso molecular |
130.1 g/mol |
Nombre IUPAC |
2-hydroxy-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2,7H,1H3,(H,8,9) |
Clave InChI |
KRVSJZNRBRLLBG-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C(C(=O)O)O |
SMILES canónico |
CC(=O)C=C(C(=O)O)O |
Sinónimos |
2-Pentenoic acid, 2-hydroxy-4-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















